Methyl 5-amino-2-chloro-3-hydroxybenzoate
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Overview
Description
Methyl 5-amino-2-chloro-3-hydroxybenzoate is an organic compound characterized by the presence of amino, chloro, and hydroxy functional groups attached to a benzoate ester. This compound is known for its applications in pharmaceutical and chemical research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-amino-2-chloro-3-hydroxybenzoate can be synthesized through a multi-step process starting from methyl 5-chloro-2-hydroxy-3-nitrobenzoate. The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid . The reaction conditions typically involve heating the mixture to facilitate the reduction process.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2-chloro-3-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The amino group can be reduced to a primary amine using reducing agents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Iron powder in the presence of hydrochloric acid.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the chloro group.
Oxidation: Formation of methyl 5-amino-2-chloro-3-oxobenzoate.
Reduction: Formation of this compound derivatives.
Scientific Research Applications
Methyl 5-amino-2-chloro-3-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 5-amino-2-chloro-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and hydroxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-amino-2-hydroxybenzoate: Similar structure but lacks the chloro group.
Methyl 3-amino-5-chloro-2-hydroxybenzoate: Similar structure but with different positions of the functional groups.
Uniqueness
Methyl 5-amino-2-chloro-3-hydroxybenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups on the benzoate ring allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C8H8ClNO3 |
---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
methyl 5-amino-2-chloro-3-hydroxybenzoate |
InChI |
InChI=1S/C8H8ClNO3/c1-13-8(12)5-2-4(10)3-6(11)7(5)9/h2-3,11H,10H2,1H3 |
InChI Key |
XVBQIPNBRXEYHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)N)O)Cl |
Origin of Product |
United States |
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